molecular formula C14H17NO4 B2393764 2-Methoxyethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate CAS No. 899404-59-2

2-Methoxyethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate

Cat. No. B2393764
CAS RN: 899404-59-2
M. Wt: 263.293
InChI Key: IPSQFBOPQDVYTF-UHFFFAOYSA-N
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Description

2-Methoxyethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate, also known as Ro 04-6790, is a synthetic compound that has shown potential for use in scientific research. This compound belongs to the class of indole derivatives and has been found to have several biochemical and physiological effects.

Scientific Research Applications

Bromination and Chlorination of 2,3-Dialkylindoles

The study by Dmitrienko et al. (1980) explores the bromination and chlorination of 2,3-dimethylindole, which yields various derivatives through reactions with triethylamine and methanol. These processes highlight the reactivity and potential for modification of indole structures, relevant for creating pharmacologically active compounds or for synthetic intermediate applications. This research underscores the versatility of indole derivatives in chemical synthesis, potentially applicable to compounds like 2-Methoxyethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate in generating novel derivatives with specific properties (Dmitrienko, Gross, & Vice, 1980).

Ester Migration in Rearrangement Processes

The work by Abbott et al. (1974) discusses ester migration in rearrangement processes, providing insight into the structural transformations that indole derivatives can undergo. This knowledge is crucial for the development of new synthetic routes and the optimization of existing ones, which could be relevant for structurally similar compounds to 2-Methoxyethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate (Abbott, Acheson, Flowerday, & Brown, 1974).

Antitumor Olivacine Derivatives

Research by Jasztold-Howorko et al. (1994) on antitumor olivacine derivatives originating from methylcarbazole shows the therapeutic potential of indole derivatives. The study underscores the cytotoxicity of these compounds against cancer cells, indicating the potential research applications of indole derivatives, including 2-Methoxyethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate, in developing new anticancer agents (Jasztold-Howorko et al., 1994).

Photocleavage of Indolines

Papageorgiou and Corrie (2000) discuss the photocleavage of 1-acyl-7-nitroindolines, a study relevant for understanding the photolabile properties of indole derivatives. This research could inform the design of light-sensitive molecular tools or probes based on the indole structure, potentially applicable to compounds like 2-Methoxyethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate for applications in biochemistry and materials science (Papageorgiou & Corrie, 2000).

properties

IUPAC Name

2-methoxyethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-9-13(14(17)19-7-6-18-3)11-8-10(16)4-5-12(11)15(9)2/h4-5,8,16H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSQFBOPQDVYTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)O)C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate

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